molecular formula C13H8Cl5N3O3S B2550471 4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide CAS No. 706772-78-3

4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide

Cat. No.: B2550471
CAS No.: 706772-78-3
M. Wt: 463.54
InChI Key: JOEPPXCZTQJDPG-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a useful research compound. Its molecular formula is C13H8Cl5N3O3S and its molecular weight is 463.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Formation of Derivatives and Heterocyclic Compounds : The reactivity of sulfones, including compounds related to 4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide, has been explored for synthesizing derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole. These derivatives are obtained through nucleophilic reactions involving thiosemicarbazide and semicarbazide, highlighting the chemical versatility of sulfones in creating heterocyclic compounds with potential applications in drug discovery and materials science (Shainyan et al., 1986).

Anticancer Activity

Synthesis for Anticancer Evaluation : Derivatives of semicarbazide, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This research underscores the potential of semicarbazide derivatives in developing novel anticancer agents, highlighting the importance of such compounds in medicinal chemistry and pharmacology (Brzozowski, 1998).

Antioxidant and Antimicrobial Applications

Antioxidant and Antimicrobial Derivatives : Research into semicarbazone-triazole hybrids, which share functional groups with the compound of interest, reveals significant antioxidant and antimicrobial activities. These findings indicate the potential for developing new drugs with enhanced bioavailability and therapeutic effects, particularly in treating infections and managing oxidative stress-related conditions (Brahmi et al., 2018).

Fluorescent Probes for Biological Imaging

Development of Fluorescent Probes : The sulfonyl-semicarbazide group has been identified as an effective recognition site for designing fluorescent probes, particularly for detecting hypochlorous acid in biological systems. This application demonstrates the compound's relevance in bioimaging and diagnostic research, providing tools for cellular and molecular biology studies (Ye et al., 2020).

Enzyme Inhibition for Therapeutic Targets

Carbonic Anhydrase Inhibition : Novel sulfonyl semicarbazide derivatives have been synthesized and shown to inhibit human carbonic anhydrase, an enzyme involved in various physiological processes. Such inhibitors have therapeutic potential in treating conditions like glaucoma, epilepsy, and certain cancers, highlighting the biomedical applications of these compounds (Pichake et al., 2014).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl5N3O3S/c14-7-2-1-6(3-8(7)15)19-13(22)20-21-25(23,24)12-5-10(17)9(16)4-11(12)18/h1-5,21H,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEPPXCZTQJDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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